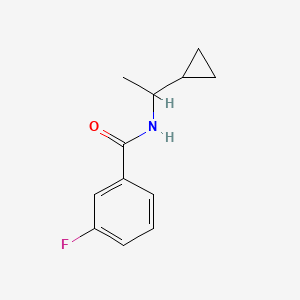
N-(1-cyclopropylethyl)-3-fluorobenzamide
Overview
Description
N-(1-cyclopropylethyl)-3-fluorobenzamide, also known as ABX-1431, is a novel small molecule drug that has shown potential in the treatment of various neurological disorders. ABX-1431 is a selective inhibitor of fatty acid amide hydrolase (FAAH), an enzyme that breaks down endocannabinoids in the body. The inhibition of FAAH by ABX-1431 leads to increased levels of endocannabinoids, which have been shown to have neuroprotective and anti-inflammatory effects.
Mechanism of Action
N-(1-cyclopropylethyl)-3-fluorobenzamide works by inhibiting FAAH, an enzyme that breaks down endocannabinoids in the body. Endocannabinoids are lipid mediators that act on cannabinoid receptors in the body, which are involved in various physiological processes, including pain sensation, inflammation, and immune function. By inhibiting FAAH, N-(1-cyclopropylethyl)-3-fluorobenzamide increases the levels of endocannabinoids in the body, leading to neuroprotective and anti-inflammatory effects.
Biochemical and Physiological Effects:
N-(1-cyclopropylethyl)-3-fluorobenzamide has been shown to have several biochemical and physiological effects in preclinical studies. In addition to its neuroprotective and anti-inflammatory effects, N-(1-cyclopropylethyl)-3-fluorobenzamide has been found to reduce anxiety-like behavior in mice and improve cognitive function in rats. N-(1-cyclopropylethyl)-3-fluorobenzamide has also been shown to have a favorable safety profile in preclinical studies, with no significant adverse effects observed.
Advantages and Limitations for Lab Experiments
One of the main advantages of N-(1-cyclopropylethyl)-3-fluorobenzamide for lab experiments is its selective inhibition of FAAH, which allows for the targeted modulation of endocannabinoid signaling. This can be useful for studying the role of endocannabinoids in various physiological processes. However, one limitation of N-(1-cyclopropylethyl)-3-fluorobenzamide is its relatively low potency compared to other FAAH inhibitors, which may require higher doses for effective inhibition.
Future Directions
There are several potential future directions for the research and development of N-(1-cyclopropylethyl)-3-fluorobenzamide. One area of interest is the potential use of N-(1-cyclopropylethyl)-3-fluorobenzamide in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Another area of interest is the development of more potent and selective FAAH inhibitors, which may have greater therapeutic potential. Additionally, further studies are needed to determine the long-term safety and efficacy of N-(1-cyclopropylethyl)-3-fluorobenzamide in humans.
Scientific Research Applications
N-(1-cyclopropylethyl)-3-fluorobenzamide has shown promising results in preclinical studies for the treatment of various neurological disorders, including multiple sclerosis, neuropathic pain, and epilepsy. In a study conducted on mice with experimental autoimmune encephalomyelitis (EAE), a model of multiple sclerosis, N-(1-cyclopropylethyl)-3-fluorobenzamide was found to reduce inflammation and improve motor function. Similarly, in a study on rats with neuropathic pain, N-(1-cyclopropylethyl)-3-fluorobenzamide was found to reduce pain sensitivity.
properties
IUPAC Name |
N-(1-cyclopropylethyl)-3-fluorobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14FNO/c1-8(9-5-6-9)14-12(15)10-3-2-4-11(13)7-10/h2-4,7-9H,5-6H2,1H3,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWLFANMRRMDUPX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CC1)NC(=O)C2=CC(=CC=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14FNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



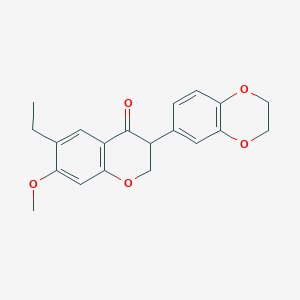
![2-[(acetyloxy)methyl]-5-(5-fluoro-2,4-dioxo-3,4-dihydro-1(2H)-pyrimidinyl)tetrahydrofuran-3,4-diyl diacetate](/img/structure/B3823061.png)
![methyl (2S*,4R*)-1-[(6,7-dimethyl-2-oxo-2H-chromen-4-yl)methyl]-4-hydroxypyrrolidine-2-carboxylate](/img/structure/B3823072.png)
acetic acid](/img/structure/B3823086.png)
![2,2'-[2,3-quinoxalinediylbis(thio)]bis(phenylacetic acid)](/img/structure/B3823087.png)
![[(3-methyl-2-quinoxalinyl)thio]acetic acid](/img/structure/B3823091.png)
![1-({1-(cyclohexylmethyl)-2-[(cyclopropylmethyl)sulfonyl]-1H-imidazol-5-yl}methyl)-L-prolinamide](/img/structure/B3823099.png)
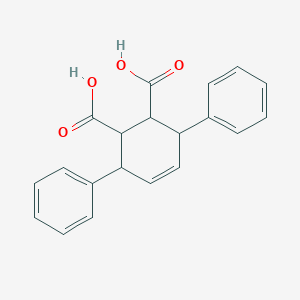
![2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)pentanedioic acid](/img/structure/B3823108.png)
![2-[(benzoyloxy)methyl]-5-(6-methyl-3,5-dioxo-4,5-dihydro-1,2,4-triazin-2(3H)-yl)tetrahydrofuran-3,4-diyl dibenzoate](/img/structure/B3823127.png)
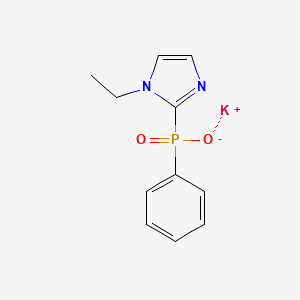
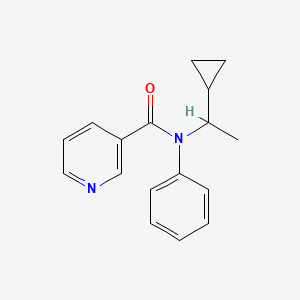
![N,N'-bis[1-(benzylamino)-2,2,2-trichloroethyl]urea](/img/structure/B3823157.png)
![N-[2-nitro-4-(trifluoromethyl)phenyl]valine](/img/structure/B3823159.png)